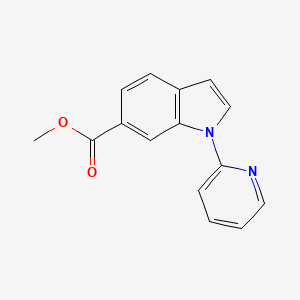
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate is a heterocyclic compound that features both pyridine and indole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and indole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable indole derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical probes for various applications.
作用機序
The mechanism of action of Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their bioactive properties.
Uniqueness
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate is unique due to the combination of pyridine and indole rings in its structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
methyl 1-pyridin-2-ylindole-6-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-6-5-11-7-9-17(13(11)10-12)14-4-2-3-8-16-14/h2-10H,1H3 |
InChIキー |
KTMANENKQITFHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)

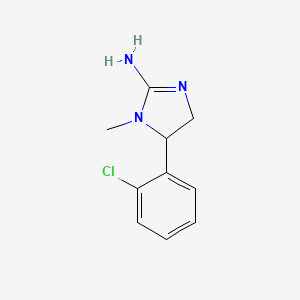
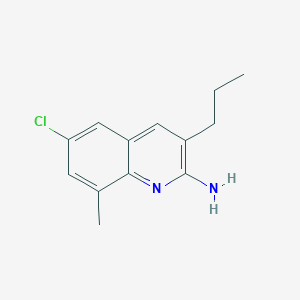
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
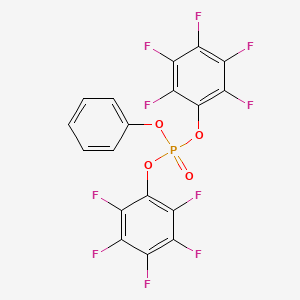

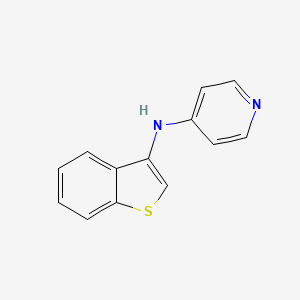
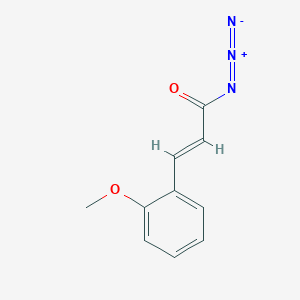
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
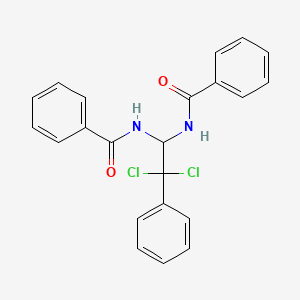
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)

